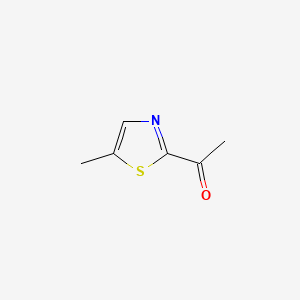
2,3-丁二硫醇
描述
2, 3-Butanedithiol, also known as 2, 3-dimercaptobutane or fema 3477, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. 2, 3-Butanedithiol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 3-butanedithiol is primarily located in the cytoplasm. 2, 3-Butanedithiol has a beefy and meaty taste.
科学研究应用
2,3-丁二硫醇:科学研究应用的全面分析
化学合成与催化: 2,3-丁二硫醇用作化学合成中的构建单元,特别是在创建复杂有机化合物时。其二硫醇官能团使其成为将硫引入各种分子结构的宝贵试剂,这对药物和农用化学品至关重要。
材料科学: 在材料科学中,2,3-丁二硫醇在先进材料的开发中发挥作用。它可用于修饰表面性质,在金表面创建自组装单层,并用作聚合反应中的链转移剂。
香料和香精: 该化合物因其能够赋予产品某些理想特性而在香料和香精行业得到应用 .
生物基生产技术: 近期研究集中在像2,3-丁二醇(一种相关化合物)这样的化合物的微生物生产上,这表明2,3-丁二硫醇也具有潜在的生物基应用 .
安全和危害
2,3-Butanedithiol is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also a flammable liquid and vapor . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
作用机制
Target of Action
2,3-Butanedithiol, also known as 2,3-Dimercaptobutane , is a chemical compound with the formula CH3CH(SH)CH(SH)CH3
Mode of Action
It is known that dithiols, such as 2,3-butanedithiol, can interact with various biological molecules through their sulfhydryl (-sh) groups .
Biochemical Pathways
It’s worth noting that 2,3-butanediol, a similar compound, has been studied extensively and is known to be involved in various metabolic pathways in microorganisms .
Pharmacokinetics
It is known that the compound has a molecular weight of 12225 and a boiling point of 86-87 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
It is known that the compound should be stored in a cool place, away from light, in a well-ventilated, dry area, and in a sealed container .
生化分析
Biochemical Properties
It is known that the compound has a molecular weight of 122.25 and a refractive index of 1.5194
Cellular Effects
It is known that the compound can induce systemic acquired resistance in plants through reactive oxygen species homeostasis and pathogenesis-related gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 86-87 °C/50 mmHg .
Metabolic Pathways
It is known that the compound can be used to enhance 2,3-butanediol production from glycerol in Bacillus subtilis .
属性
IUPAC Name |
butane-2,3-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c1-3(5)4(2)6/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWSEEHCVDRRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047089 | |
| Record name | 2,3-Butanedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
86.00 to 87.00 °C. @ 50.00 mm Hg | |
| Record name | 2,3-Butanedithiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; miscble in fat | |
| Record name | 2,3-Butanedithiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/493/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997 (20°) | |
| Record name | 2,3-Butanedithiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/493/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4532-64-3 | |
| Record name | 2,3-Butanedithiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4532-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Butanedithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004532643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Butanedithiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Butanedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-2,3-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-BUTANEDITHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69G298U39K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3-Butanedithiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031157 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and some basic physical properties of 2,3-Butanedithiol?
A1: 2,3-Butanedithiol has the molecular formula C4H10S2 and a molecular weight of 122.23 g/mol. While spectroscopic data isn't provided in the excerpts, it is known to exist in meso and DL forms. [] Further structural characterization, including spectroscopic data, can be found in dedicated chemical databases.
Q2: How is 2,3-Butanedithiol synthesized?
A2: One method involves reacting 2,3-epoxybutane with thiourea to produce 2,3-cyclothiobutane, which then reacts with an aqueous sodium hydrosulfide solution to yield 2,3-Butanedithiol. [] Another approach involves catalytic oxidation of 1,2-ethanedithiol or 2,3-Butanedithiol with oxygen in the presence of a copper-amine catalyst, leading to co-cyclic(aromatic aliphatic disulfide) oligomers. []
Q3: What are the applications of 2,3-Butanedithiol in food chemistry?
A3: 2,3-Butanedithiol is recognized for its potent aroma, described as having the fragrance of meat or roasted meat. [, ] This characteristic makes it a valuable ingredient in the creation of meat flavorings for various food products.
Q4: How is 2,3-Butanedithiol used in polymer chemistry?
A4: 2,3-Butanedithiol serves as a building block for synthesizing co-cyclic(aromatic aliphatic disulfide) oligomers. [] These oligomers, when subjected to free radical ring-opening polymerization, produce linear, high-molecular-weight poly(aromatic aliphatic disulfide)s with varying glass transition temperatures. This property makes them versatile materials for diverse applications.
Q5: Can 2,3-Butanedithiol be used to separate different molecules?
A5: Yes, the enantiomers of (±)-1,4-Dihydroxytricyclo[6.4.0.04,9]dodecane-7,10-dione can be resolved using optically active (-)-(2R,3R)-2,3-Butanedithiol. [] This is achieved by forming diastereomeric dithioacetals, which can then be separated chromatographically and further processed to obtain the pure enantiomers.
Q6: Are there any known applications of 2,3-Butanedithiol in studying chirality?
A6: Yes, L(+)-2,3-Butanedithiol has been synthesized and utilized for resolving racemic carbonyl compounds. [] This highlights the compound's utility in chiral chemistry and its potential applications in asymmetric synthesis and related fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)

